Bromodifluoroacetyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

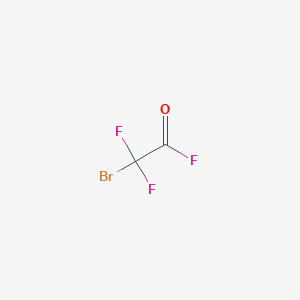

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2,2-difluoroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrF3O/c3-2(5,6)1(4)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOFZGQDJKOKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378336 | |

| Record name | Bromo(difluoro)acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38126-07-7 | |

| Record name | Bromo(difluoro)acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Bromodifluoroacetyl Fluoride from Tetrafluoroethylene: A Technical Guide for Pharmaceutical and Agrochemical Research

Abstract

Bromodifluoroacetyl fluoride (BrCF₂COF) is a pivotal building block in contemporary drug discovery and materials science, enabling the introduction of the valuable bromodifluoromethyl (BrCF₂) moiety into complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, with a primary focus on pathways originating from tetrafluoroethylene (TFE). We will explore the predominant two-step synthetic route, which involves the initial bromination of TFE to yield 1,2-dibromotetrafluoroethane, followed by a catalyzed oxidative cleavage using oleum. This document delineates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and summarizes critical reaction parameters. Crucially, this guide emphasizes the stringent safety protocols required for handling the hazardous materials involved, particularly the extremely flammable and explosive TFE gas. This content is intended for researchers, chemists, and process development professionals seeking a comprehensive and practical understanding of this important chemical transformation.

Introduction: The Significance of the Bromodifluoromethyl Group

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The bromodifluoromethyl (BrCF₂) group, in particular, serves as a versatile synthetic handle. It can be readily transformed into the difluoromethyl (-CF₂H) or trifluoromethyl (-CF₃) groups, or it can participate in various cross-coupling reactions, making it a highly sought-after functional group. This compound is a primary reagent for introducing this group, acting as an electrophilic source of the BrCF₂CO- unit.

Overview of Synthetic Strategy from Tetrafluoroethylene

The synthesis of this compound from tetrafluoroethylene (TFE) is not a direct conversion but rather a multi-step process. The most established and scalable pathway involves two key transformations:

-

Electrophilic Addition: The C=C double bond of TFE is first saturated via the addition of elemental bromine (Br₂). This reaction yields the stable intermediate, 1,2-dibromotetrafluoroethane (BrCF₂CF₂Br).

-

Oxidative Cleavage: The carbon-carbon single bond of the brominated intermediate is then cleaved and oxidized using a strong oxidizing agent, typically oleum (sulfur trioxide dissolved in sulfuric acid), to form the desired acyl fluoride.

This strategic approach is visualized in the workflow below.

Caption: High-level workflow for the synthesis of this compound from TFE.

The Primary Synthetic Route: In-Depth Analysis

Part 1: Bromination of Tetrafluoroethylene

Mechanism and Rationale: The first step is the halogenation of the alkene. The electron-rich double bond of TFE attacks a bromine molecule, inducing a dipole and causing the heterolytic cleavage of the Br-Br bond. This proceeds through a cyclic bromonium ion intermediate. The resulting bromide ion (Br⁻) then attacks one of the carbon atoms from the opposite face of the bromonium ion bridge, leading to anti-addition across the double bond.[1][2] This stereospecificity is a hallmark of this mechanism. The reaction results in the formation of 1,2-dibromotetrafluoroethane.[3]

Caption: Simplified mechanism for the electrophilic addition of bromine to TFE.

Experimental Considerations: This reaction is typically performed by bubbling TFE gas through liquid bromine, often in the presence of an inert solvent or under neat conditions. Due to the high reactivity and volatility of TFE, the reaction is conducted at low temperatures to ensure controlled addition and to minimize side reactions.

Part 2: Oleum-Catalyzed Oxidative Cleavage

Mechanism and Rationale: The conversion of 1,2-dibromotetrafluoroethane to this compound is an oxidative process where the C-C bond is cleaved. Sulfur trioxide (SO₃), the active component of oleum, acts as a powerful electrophile and Lewis acid. It coordinates to one of the fluorine atoms, facilitating its abstraction and leading to the formation of a carbocation intermediate. A subsequent rearrangement and reaction with another SO₃ molecule leads to the cleavage of the C-C bond and the formation of the acyl fluoride.[3]

The reaction is often catalyzed by mercury salts, such as mercuric oxide (HgO).[4][5] The catalyst is believed to assist in the initial halogen abstraction, lowering the activation energy for the reaction and significantly improving the conversion rate. In the absence of a catalyst like HgO, the conversion of the starting material is reported to be very low.[5]

Detailed Experimental Protocols

Disclaimer: These protocols involve extremely hazardous materials. All operations must be conducted by trained personnel in a specialized chemical laboratory with appropriate engineering controls (e.g., fume hood, blast shield) and personal protective equipment.

Protocol 1: Synthesis of 1,2-Dibromotetrafluoroethane

-

Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a gas inlet tube extending below the surface of the reaction mixture, a dry ice/acetone condenser, and a thermometer. The outlet of the condenser should be connected to a scrubbing system to neutralize any unreacted bromine or TFE.

-

Reagent Charging: In a well-ventilated fume hood, charge the flask with elemental bromine (1.0 eq). Cool the flask to 0-5 °C using an ice bath.

-

Reaction: Slowly bubble tetrafluoroethylene (TFE) gas (1.0-1.2 eq) through the cooled bromine. Maintain the temperature below 10 °C throughout the addition. The characteristic dark red-brown color of bromine will fade as the reaction proceeds.

-

Completion and Workup: Continue the TFE addition until the bromine color has completely disappeared. Allow the mixture to warm to room temperature. The resulting crude 1,2-dibromotetrafluoroethane is often used directly in the next step without further purification. If necessary, it can be purified by distillation.

Protocol 2: Synthesis of this compound

-

Apparatus Setup: Set up a reaction flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a distillation head connected to a cold trap (cooled with dry ice/acetone or liquid nitrogen) to collect the volatile product.

-

Reagent Charging: Charge the reaction flask with 60% oleum (containing 60% free SO₃ by weight) and a catalytic amount of mercuric oxide (HgO) (e.g., ~1 mol%).[5]

-

Reaction: Heat the oleum-catalyst mixture to 40-50 °C. Add the crude 1,2-dibromotetrafluoroethane (1.0 eq) dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain the reaction temperature between 70-80 °C.[4]

-

Product Collection: this compound is a low-boiling point gas/liquid that will distill from the reaction mixture as it is formed. Collect the product in the cold trap. The reaction is typically driven to completion over several hours.[4][5]

-

Purification: The collected product can be purified by fractional distillation to remove any co-distilled starting material or byproducts.

Data Summary and Characterization

The following table summarizes key data for the synthesis and properties of this compound.

| Parameter | Value | Reference(s) |

| Starting Material | Tetrafluoroethylene (TFE) | [3] |

| Intermediate | 1,2-Dibromotetrafluoroethane | [3] |

| Oxidizing Agent | Oleum (50-70% SO₃) | [4] |

| Catalyst | Mercuric Oxide (HgO) | [5] |

| Reaction Temperature | 40-100 °C | [4] |

| Typical Yield | Varies; can exceed 60% from intermediate | [5] |

| Product CAS Number | 38126-07-7 | [6] |

| Molecular Formula | C₂BrF₃O | [6] |

| Molecular Weight | 176.92 g/mol | [6] |

Critical Safety Considerations

The synthesis of this compound involves multiple, severe hazards. A thorough risk assessment must be performed before commencing any experimental work.

Handling Tetrafluoroethylene (TFE)

-

Extreme Flammability & Explosion Hazard: TFE is an extremely flammable gas that can form explosive mixtures with air.[7][8] Even in the absence of oxygen, it can explosively decompose to carbon and carbon tetrafluoride, a reaction that can be initiated by heat, pressure, or ignition sources.[9][10]

-

Safety Precautions:

-

Always handle TFE in a well-ventilated area, away from all ignition sources (sparks, open flames, hot surfaces).[7][11]

-

Use explosion-proof equipment and non-sparking tools.[9]

-

TFE is typically stored with an inhibitor (e.g., limonene) to prevent spontaneous polymerization, which can be violent.

-

Adiabatic compression can detonate TFE; therefore, pressurized TFE should never be rapidly introduced into a lower-pressure system.[10]

-

Personnel must be trained on the specific hazards of TFE and emergency procedures.[9]

-

Handling Bromine and Oleum

-

Bromine (Br₂): A highly corrosive, toxic, and volatile liquid. It can cause severe chemical burns on contact with skin and is extremely harmful if inhaled. All handling must be done in a fume hood with appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.

-

Oleum (SO₃/H₂SO₄): A powerfully corrosive and oxidizing substance. It reacts violently with water, releasing significant heat and toxic fumes. Use with extreme caution, employing full acid-resistant PPE.

Alternative Synthetic Approaches

While the bromination/oleum-oxidation route is common, other methods have been explored. One notable alternative involves reacting tetrafluoroethylene with bromine chloride in chlorosulfonic acid. This forms a 2-bromotetrafluoroethyl chlorosulfate intermediate, which can then be converted to derivatives of bromodifluoroacetic acid, implying the formation of the acyl halide as a transient species.[12][13] This pathway avoids the use of highly toxic mercury catalysts but introduces other highly corrosive and hazardous reagents.

Conclusion

The synthesis of this compound from tetrafluoroethylene is a robust but hazardous process that provides access to a valuable fluorinated building block. The primary route through 1,2-dibromotetrafluoroethane and subsequent oleum-mediated oxidative cleavage is well-documented and effective. The success of this synthesis hinges not only on careful control of reaction parameters but, more importantly, on an unwavering commitment to rigorous safety protocols. The extreme hazards associated with TFE, in particular, demand specialized equipment and a deep understanding of its chemical instability. For researchers in the pharmaceutical and agrochemical sectors, mastering this synthesis unlocks significant potential for the development of novel, high-performance molecules.

References

- EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents. [URL: https://patents.google.

- US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents. [URL: https://patents.google.

- Guide for the Safe Handling of Tetrafluoroethylene (2017) - ResearchGate. [URL: https://www.researchgate.net/publication/320301138_Guide_for_the_Safe_Handling_of_Tetrafluoroethylene_2017]

- Preparation of 2-Bromoethyl Tetrafluorochlorosulfate for the Synthesis of Bromodifluoroacetic Acid Derivatives - Fluorine notes. [URL: http://fluorine.notes.p-s-p.ru/en/june-2019]

- Common Name: TETRAFLUOROETHYLENE HAZARD SUMMARY - NJ.gov. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1812.pdf]

- Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. [URL: https://onlinelibrary.wiley.com/doi/10.1002/adsc.202570083]

- PREPARATION OF 2-BROMOETHYL TETRAFLUOROCHLOROSULFATE FOR THE SYNTHESIS OF BROMODIFLUOROACETIC ACID DERIVATIVES. - Fluorine Notes. [URL: http://www.fluorine.notes.p-s-p.ru/en/archive/2019/2(123)/7.html]

- KR20020096912A - Method for preparing bromodifluoroacetic compounds - Google Patents. [URL: https://patents.google.

- Tetrafluoroethylene SDS, 116-14-3 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/tetrafluoroethylene-cas-116-14-3.html]

- SAFETY DATA SHEET - Airgas. [URL: https://www.airgas.com/msds/001052.pdf]

- Bromination of Alkenes - The Mechanism - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination - YouTube. [URL: https://www.youtube.

- This compound | CAS 38126-07-7 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/bromodifluoroacetyl-fluoride-38126-07-7]

- Tetrafluoroethylene | C2F4 | CID 8301 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Tetrafluoroethylene]

- Tetrafluoroethylene - Wikipedia. [URL: https://en.wikipedia.org/wiki/Tetrafluoroethylene]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. KR20020096912A - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 4. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]

- 5. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. airgas.com [airgas.com]

- 9. researchgate.net [researchgate.net]

- 10. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]

- 11. nj.gov [nj.gov]

- 12. Volume # 3(124), May - June 2019 — "Preparation of 2-Bromoethyl Tetrafluorochlorosulfate for the Synthesis of Bromodifluoroacetic Acid Derivatives" [notes.fluorine1.ru]

- 13. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

Bromodifluoroacetyl Fluoride: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of bromodifluoroacetyl fluoride (CAS Number: 38126-07-7), a versatile and highly reactive building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, reactivity, and applications of this important fluorinated reagent, with a focus on providing practical insights and actionable protocols.

Introduction: The Strategic Importance of the Bromodifluoromethyl Group

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[3] this compound serves as a compact and efficient reagent for the introduction of the valuable bromodifluoroacetyl moiety, which can be further transformed into a variety of other functional groups. This guide will provide the foundational knowledge necessary to effectively utilize this reagent in complex synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application in the laboratory.

Physical Properties

This compound is a low-boiling point liquid or gas at room temperature, necessitating careful handling and storage.[4][5] Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 38126-07-7 | [1] |

| Molecular Formula | C₂BrF₃O | [6] |

| Molecular Weight | 176.92 g/mol | [6] |

| Boiling Point | -2 to 0 °C (Predicted) | [4] |

| Density | 2.004 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Gas | [5] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

A detailed study of the gas-phase FTIR spectrum of this compound has been conducted.[7] The most prominent absorption band is observed at 1887 cm⁻¹, which is assigned to the C=O stretching vibration.[7] The C-F stretching vibrations give rise to strong absorptions in the 1300-1100 cm⁻¹ region.[8][9] A comparison of experimental and simulated IR spectra suggests that the gauche conformer is the predominant form of the molecule in the gas phase.[7]

¹⁹F NMR: The ¹⁹F NMR spectrum is the most informative technique for characterizing this compound. Due to the wide chemical shift range of ¹⁹F NMR, distinct signals are expected for the fluorine atoms of the -CF₂Br group and the acyl fluoride (-C(O)F).[10][11] The acyl fluoride fluorine typically appears in the range of -70 to -20 ppm relative to CFCl₃.[12] The -CF₂Br fluorine atoms will exhibit their own characteristic chemical shift, and coupling between all three fluorine atoms is expected.[10]

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, two carbon signals are expected. The carbonyl carbon will appear as a triplet due to coupling with the two fluorine atoms of the -CF₂Br group and as a doublet due to coupling with the acyl fluoride fluorine. The -CF₂Br carbon will appear as a triplet due to coupling to the two directly attached fluorine atoms and as a doublet from the acyl fluoride fluorine.[13][14] The C-F coupling constants in fluorinated compounds can be quite large, which aids in structural assignment.[13]

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in the patent literature. These methods often involve the reaction of highly fluorinated precursors with strong acids or oxidizing agents.

Synthesis from Bromotrifluoroethene

One documented method involves the gas-phase reaction of bromotrifluoroethene (CF₂=CFBr) with molecular oxygen, initiated by either NO₂ or CF₃OF.[7] This approach highlights a free-radical pathway to the target molecule.

Synthesis from Halogenated Ethanes

Patents describe the preparation of this compound from more saturated precursors. For instance, the reaction of 1,1,2-trifluoro-1,2-dibromo-2-chloroethane (BrCF₂CFClBr) with oleum (a solution of sulfur trioxide in sulfuric acid) in the presence of a mercury catalyst has been reported to yield this compound.[15][16] The product is a gas that evolves from the reaction mixture and can be trapped.[16]

Another patented method involves the decomposition of CF₂BrCFClBr or CF₂BrCF₂Br with 60% oleum in the presence of various metal sulfate catalysts.[16]

Illustrative Laboratory-Scale Synthesis Protocol (Conceptual)

Disclaimer: The following is a conceptual protocol based on literature descriptions and should be adapted and optimized with strict adherence to all laboratory safety protocols.

Objective: To synthesize this compound from 1,1,2-trifluoro-1,2-dibromo-2-chloroethane.

Materials:

-

1,1,2-trifluoro-1,2-dibromo-2-chloroethane

-

40% Oleum (SO₃ in H₂SO₄)

-

Mercuric oxide (HgO)

-

Dry ice/acetone bath

-

Inert gas (e.g., Nitrogen or Argon)

-

Apparatus for gas evolution and trapping

Procedure:

-

Set up a reaction flask equipped with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a cold trap (e.g., a condenser or U-tube cooled with a dry ice/acetone bath). Ensure the entire apparatus is dry and under an inert atmosphere.

-

Charge the reaction flask with 1,1,2-trifluoro-1,2-dibromo-2-chloroethane and a catalytic amount of mercuric oxide.

-

Slowly add the 40% oleum to the stirred reaction mixture from the dropping funnel. The addition should be controlled to manage the rate of gas evolution.

-

Gently warm the reaction mixture to the temperature specified in the relevant literature (e.g., 75 °C) to facilitate the reaction and the evolution of this compound gas.[16]

-

The gaseous product is passed through the cold trap, where it condenses as a liquid.

-

The collected liquid should be stored in a tightly sealed container at low temperature due to its volatility.

-

Characterize the product by IR and NMR spectroscopy to confirm its identity and purity.

Reactivity and Mechanistic Considerations

This compound is a potent electrophile, and its reactivity is dominated by nucleophilic acyl substitution at the carbonyl carbon.[5][17][18]

Nucleophilic Acyl Substitution

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.[19] This is followed by the elimination of the fluoride ion, which is a reasonably good leaving group in this context, to afford the substituted product.[19]

This reactivity allows for the synthesis of a wide range of bromodifluoroacetic acid derivatives, such as esters (from alcohols), amides (from amines), and the parent acid (from hydrolysis).

Transformations at the Bromodifluoromethyl Group

The bromine atom in the bromodifluoromethyl group can also participate in a variety of transformations, including radical reactions and nucleophilic substitution, further expanding the synthetic utility of this reagent.

Applications in Drug Development and Advanced Synthesis

The gem-difluoromethylene group is a key structural motif in many modern pharmaceuticals and agrochemicals.[3][20][21] It can serve as a bioisostere for a carbonyl group or an ether linkage, and its presence often enhances metabolic stability.[22] this compound is a valuable precursor for the synthesis of molecules containing this important functional group.

Synthesis of Bioactive Heterocycles

Many bioactive molecules are heterocyclic in nature. This compound and its derivatives can be used in cyclization reactions to form fluorinated heterocycles, which are of significant interest in medicinal chemistry.

Precursor to Difluoromethylated Compounds

Following the introduction of the bromodifluoroacetyl group, the bromine atom can be reductively removed to generate a difluoromethyl ketone, which can then be further elaborated.

Safety, Handling, and Storage

This compound is a reactive and potentially hazardous chemical that must be handled with appropriate safety precautions.

-

Handling: Due to its volatility and reactivity, it should be handled in a well-ventilated fume hood.[7] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7] Due to its low boiling point, refrigeration is recommended.

-

Hazards: As an acyl halide, it is expected to be corrosive and a lachrymator. It will react with moisture to produce hydrogen fluoride, which is highly corrosive and toxic.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex fluorinated molecules. Its ability to efficiently introduce the bromodifluoroacetyl group opens up a wide range of synthetic possibilities for researchers in academia and industry, particularly in the fields of drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential.

References

-

Altman, R. A. (2020). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. PMC, [Link]

-

Ni, C., & Hu, J. (2016). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC, [Link]

- Le, C., et al. (2020). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.

- Reboiras, M. D., et al. (2006). This compound, CF2BrC(O)F: Experimental and theoretical studies. Journal of Molecular Structure, 794(1-3), 113-120.

- Google Patents. (n.d.). US20030032836A1 - Method for preparing bromodifluoroacetic compounds.

- Google Patents. (n.d.). US6906219B2 - Method for preparing bromodifluoroacetic compounds.

- Google Patents. (n.d.). KR20020096912A - Method for preparing bromodifluoroacetic compounds.

-

UCSB NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

- De Santis, G., et al. (2023). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines.

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution reactions with fluoride. Retrieved from [Link]

- Google Patents. (n.d.). EP1270540A1 - Process for the production of bromo difluoro acetyl compounds.

-

PubChem. (n.d.). Bromo(difluoro)acetyl fluoride. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube. [Link]

-

SlideShare. (n.d.). 19 f chemical shifts and coupling constants. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectrum shows a broad absorption peak. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

University of Illinois. (n.d.). Fluorine NMR. Retrieved from [Link]

-

MDPI. (n.d.). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of bioactive molecules featuring β-aryl-β,β-difluoroamino motif. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluoride-containing bioactive glasses: Glass design, structure, bioactivity, cellular interactions, and recent developments. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ethyl bromodifluoroacetate(667-27-6) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. biophysics.org [biophysics.org]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 16. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of bromodifluoroacetyl fluoride

An In-Depth Technical Guide to Bromodifluoroacetyl Fluoride for Advanced Synthesis

Introduction: A Versatile Fluorinated Building Block

This compound (CAS RN: 38126-07-7) is a highly reactive, low-boiling point gas that serves as a critical building block in modern organic and medicinal chemistry.[1][2] Its structure uniquely combines the features of an acyl fluoride with a bromodifluoromethyl group, making it a powerful reagent for the introduction of the valuable -C(O)CF2Br moiety. This guide provides an in-depth analysis of its physical and chemical properties, safe handling protocols, and applications, with a focus on empowering researchers in drug discovery and advanced materials science. The strategic incorporation of fluorine is a cornerstone of modern pharmaceutical design, often enhancing metabolic stability, binding affinity, and bioavailability.[3][4][5] Reagents like this compound are instrumental in this pursuit, enabling precise modifications to lead compounds.

PART 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its safe and effective use in the laboratory. This compound is a volatile substance requiring careful handling.[1][2]

Structural and General Data

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-2,2-difluoroacetyl fluoride | [6] |

| CAS Number | 38126-07-7 | [6][7][8][9] |

| Molecular Formula | C₂BrF₃O | [6][7][8] |

| Molecular Weight | 176.92 g/mol | [1][6][7][8][9] |

| Canonical SMILES | C(=O)(C(F)(F)Br)F | [6] |

| InChIKey | REOFZGQDJKOKFI-UHFFFAOYSA-N | [6] |

Physical Characteristics

| Property | Value | Notes | Source(s) |

| Physical State | Gas | At standard temperature and pressure. | [1] |

| Boiling Point | -2 to 0 °C | Volatility necessitates handling as a gas or condensed at low temperatures. | [2] |

| Density (Predicted) | 2.004 ± 0.06 g/cm³ | This is a computationally predicted value. | [2] |

PART 2: Chemical Profile and Reactivity

The synthetic utility of this compound stems from its high reactivity, primarily centered around the electrophilic acyl fluoride carbon. As an acyl halide, it is a potent acylating agent.

Nucleophilic Acyl Substitution

The carbonyl carbon is highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its application in synthesis. It readily reacts with a variety of nucleophiles, including alcohols, amines, and carbanions, to introduce the bromodifluoroacetyl group.[10]

-

Reaction with Alcohols: In the presence of a base or by direct reaction, it forms bromodifluoroacetate esters. This is a common transformation, converting the volatile acyl fluoride into a more stable and synthetically versatile ester.[11]

-

Reaction with Amines: It reacts vigorously with primary and secondary amines to yield the corresponding bromodifluoroacetamides. This reaction is fundamental for incorporating the fluorinated moiety into peptide-like structures or other amine-containing drug candidates.

-

Hydrolysis: this compound is highly sensitive to moisture. It will readily hydrolyze in the presence of water to form bromodifluoroacetic acid and hydrogen fluoride (HF). This necessitates handling under strictly anhydrous conditions. The generation of HF, a corrosive and toxic substance, is a significant safety concern.[11]

Stability and Decomposition

Under normal storage conditions in a cool, dry environment, this compound is stable. However, it is incompatible with strong oxidizing agents, bases, and moisture. Thermal decomposition can release toxic and corrosive fumes, including hydrogen fluoride and hydrogen bromide.[12]

Spectroscopic Characterization

The structural identity and purity of this compound and its derivatives are confirmed using standard spectroscopic techniques.

-

FTIR Spectroscopy: The compound has been studied in detail by gas-phase FTIR spectroscopy, which is crucial for identifying the characteristic carbonyl (C=O) stretching frequency and C-F bond vibrations.[13]

-

NMR Spectroscopy: ¹⁹F NMR is an indispensable tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[14][15] The molecule would show distinct signals for the two different fluorine environments (the -CF₂Br group and the acyl fluoride -C(O)F), with characteristic splitting patterns due to F-F coupling. ¹³C and ¹H NMR (for its derivatives) are also vital for full structural elucidation.

PART 3: Experimental Protocol: Synthesis of Ethyl Bromodifluoroacetate

This protocol details the conversion of this compound to its corresponding ethyl ester, a more stable and commonly used synthetic intermediate. This procedure is adapted from principles of acyl halide reactions.[11]

Causality: The highly electrophilic acyl fluoride is readily attacked by the nucleophilic oxygen of ethanol. The reaction is typically performed at low temperature to control the exothermicity and minimize side reactions. Trapping the gaseous acyl fluoride in the alcohol is an effective method for this transformation.[11]

Materials and Equipment

-

This compound (gas)

-

Absolute Ethanol (anhydrous, 200 proof)

-

Dry Ice / Acetone bath

-

Schlenk line or inert gas (Argon/Nitrogen) manifold

-

Three-neck round-bottom flask equipped with a gas inlet, a gas dispersion tube, and a septum

-

Magnetic stirrer and stir bar

Step-by-Step Procedure

-

System Preparation: Assemble the three-neck flask under an inert atmosphere. Flame-dry the glassware under vacuum and backfill with argon or nitrogen to ensure all atmospheric moisture is removed.

-

Solvent Addition: Add anhydrous ethanol to the flask via syringe.

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Begin stirring the ethanol.

-

Reagent Introduction: Slowly bubble a known quantity of this compound gas through the cold ethanol using the gas dispersion tube. The gas will be trapped and react in the solution. Monitor the reaction progress by ¹⁹F NMR of aliquots, if feasible.

-

Reaction Quench & Warm-up: Once the addition is complete, slowly allow the reaction mixture to warm to room temperature.

-

Work-up: The resulting solution of ethyl bromodifluoroacetate in ethanol can often be used directly in subsequent steps. For isolation, the excess ethanol can be removed under reduced pressure. The crude product can be purified by fractional distillation.

-

Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS.

Self-Validation and Trustworthiness

This protocol is self-validating through the characterization step. The expected spectroscopic data for ethyl bromodifluoroacetate provides a clear benchmark for success. The purity analysis via GC-MS confirms the efficiency of the purification.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of ethyl bromodifluoroacetate.

PART 4: Safety, Handling, and Storage

This compound and its related compounds are hazardous and must be handled with extreme care.

-

Hazard Profile: As an acyl halide, it is corrosive and causes severe skin and eye burns. Inhalation can cause burning sensations, coughing, and shortness of breath. Its hydrolysis product, hydrogen fluoride (HF), is acutely toxic and requires specialized first aid (calcium gluconate gel).[16]

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation exposure.[16]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, impermeable gloves (e.g., neoprene or nitrile), and tightly fitting safety goggles along with a face shield.[16]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container, away from moisture and incompatible materials like bases and oxidizing agents. Plastic containers may become brittle over time and should be inspected regularly.[17]

-

Spill Response: Spills should be neutralized with a suitable absorbent material like sodium carbonate (soda ash). Do not use silica-based absorbents (like sand or kitty litter), as HF reacts with silica to produce toxic silicon tetrafluoride gas.[17]

PART 5: Applications in Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[4][5][18] this compound provides a direct route to molecules containing the difluoromethyl group, which is of particular interest.

-

Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby functional groups, altering a molecule's ionization state at physiological pH.[5] This can impact solubility, cell membrane permeability, and target binding affinity.

-

Conformational Control: The introduction of sterically demanding fluorine atoms can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation for its target protein.[5]

Derivatives of this compound, such as amides and esters, are key intermediates in the synthesis of complex fluorinated pharmaceuticals, contributing to advancements in oncology, virology, and neuroscience.[4][19]

Conclusion

This compound is a potent but hazardous reagent with significant utility in synthetic chemistry. Its value lies in its ability to efficiently deliver the bromodifluoroacetyl moiety, a key pharmacophore in modern drug design. A comprehensive understanding of its physical properties, chemical reactivity, and stringent safety requirements is paramount for its successful application. By leveraging its unique reactivity, researchers can continue to innovate and develop next-generation therapeutics and advanced materials.

References

- Alachem Co., Ltd. 38126-07-7 | this compound.

- Santa Cruz Biotechnology. This compound | CAS 38126-07-7 | SCBT.

- PubChem. Bromo(difluoro)acetyl fluoride | C2BrF3O | CID 2773284.

- Alfa Chemistry. CAS 38126-07-7 this compound.

- CymitQuimica. Bromo(difluoro)acetyl fluoride.

- De Santis, G., et al. (2025). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines.

- ChemicalBook. This compound CAS#: 38126-07-7.

- MilliporeSigma. (2025).

- Rosas, R., et al. (2006). This compound, CF 2BrC(O)F: Experimental and theoretical studies. Journal of Molecular Structure.

- Wiki-Bean. This compound 38126-07-7 wiki.

- Google Patents. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds.

- Apollo Scientific Ltd. (2005). SAFETY DATA SHEET - BROMODIFLUOROACETYL CHLORIDE. Exposome-Explorer.

- Wikipedia. Bromodifluoroacetyl chloride.

- Drug Discovery and Development. (2024). Fluorine in drug discovery: Role, design and case studies.

- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

- Tariq, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.

- Gerig, J.T. Fluorine NMR. University of California, Santa Barbara.

- Gopinath, T., et al. (2020).

- NIOSH. Criteria for a Recommended Standard... Occupational Exposure to Decomposition Products of Fluorocarbon Polymers. CDC Stacks.

- University of Wisconsin-Madison. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.

- Yale University. (2023). Standard Operating Procedure - HYDROFLUORIC ACID. Yale EHS.

Sources

- 1. Bromo(difluoro)acetyl fluoride | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 38126-07-7 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bromo(difluoro)acetyl fluoride | C2BrF3O | CID 2773284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 38126-07-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 8. scbt.com [scbt.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Page loading... [wap.guidechem.com]

- 11. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. researchgate.net [researchgate.net]

- 14. biophysics.org [biophysics.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. ehs.yale.edu [ehs.yale.edu]

- 17. ehs.wisc.edu [ehs.wisc.edu]

- 18. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bromodifluoroacetyl chloride - Wikipedia [en.wikipedia.org]

bromodifluoroacetyl fluoride molecular weight and formula

An In-Depth Technical Guide to Bromodifluoroacetyl Fluoride (C₂BrF₃O) for Advanced Synthesis

Introduction

This compound (C₂BrF₃O) is a highly reactive, fluorinated gas that serves as a specialized building block in advanced organic synthesis.[1][2] Its significance lies in its ability to introduce the bromodifluoromethyl group into complex molecules, a moiety of increasing interest in medicinal chemistry and materials science. The strategic incorporation of fluorine-containing groups is a cornerstone of modern drug discovery, often employed to enhance critical properties such as metabolic stability, binding affinity, and bioavailability.[3][4][5]

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound. It moves beyond basic data to explore the causality behind its synthesis, its distinct reactivity, and its practical application, grounded in authoritative scientific literature.

Part 1: Core Physicochemical and Structural Data

Understanding the fundamental properties of this compound is essential for its effective use. The compound is a colorless gas at standard conditions, a physical property that dictates its handling and reaction setup.[1][2] Its high reactivity stems from the electrophilic nature of the carbonyl carbon, which is further activated by three electron-withdrawing fluorine atoms and a bromine atom.

Molecular Structure

Caption: Comparative overview of primary synthesis routes for this compound.

Protocol 1: Gas-Phase Oxidation of Bromotrifluoroethene

This method is well-suited for laboratory-scale synthesis and mechanistic studies, yielding the target compound through a controlled oxidation process. [6]

-

Principle: The carbon-carbon double bond of bromotrifluoroethene is cleaved by molecular oxygen in the presence of a radical initiator. The reaction is carefully controlled in the gas phase to favor the formation of the acyl fluoride.

-

Step-by-Step Methodology:

-

Vessel Preparation: Utilize a grease-free, vacuum-tight glass reaction bulb (e.g., 250-500 cm³).

-

Reactant Introduction: Introduce a controlled pressure of bromotrifluoroethene (CF₂=CFBr) into the reaction vessel.

-

Initiator Addition: Add a small, catalytic amount of an initiator such as NO₂ or CF₃OF.

-

Oxygen Introduction: Introduce molecular oxygen (O₂) in a stoichiometric or slight excess.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 239-273 K) and monitor the progress using gas-phase FTIR spectroscopy. [6]The disappearance of the ethene precursor signals and the appearance of the characteristic carbonyl stretch of BrCF₂C(O)F indicate reaction progression.

-

Isolation: The product is typically analyzed in the gas phase or isolated via cryogenic trapping for further use or analysis in a matrix (e.g., Argon or Nitrogen). [6]* Expert Insight: The choice of initiator is critical. NO₂ is effective, but CF₃OF can offer cleaner reactions under specific conditions. This gas-phase method provides high purity for spectroscopic studies but may be less scalable than liquid-phase alternatives.

-

Protocol 2: Oleum-Mediated Decomposition of Halogenated Ethanes

This industrial method leverages harsh but effective conditions to convert stable precursors into the desired acyl fluoride. [7][8][9]

-

Principle: Fuming sulfuric acid (oleum) acts as a powerful dehydrating and oxidizing agent to decompose precursors like 1,1,2-trifluoro-1,2-dibromo-2-chloroethane. The use of a mercury salt catalyst is often necessary to achieve reasonable conversion rates. [7][9]* Step-by-Step Methodology:

-

Reactor Setup: A corrosion-resistant reactor (e.g., glass-lined steel) equipped with a distillation head is required due to the highly corrosive nature of oleum and the generation of HF as a byproduct. [9] 2. Charging Reactor: Charge the reactor with 40-60% oleum and a catalytic amount of mercuric oxide (HgO). [7][9] 3. Precursor Addition: Slowly add the halogenated ethane precursor (e.g., BrCF₂CFClBr) to the oleum mixture while controlling the temperature.

-

Reaction & Distillation: Heat the mixture to a temperature sufficient to evolve the gaseous this compound product (e.g., 75°C). [7][9]The product is continuously removed from the reaction medium via distillation as it forms.

-

Product Trapping: The evolved gas is passed through a trapping solution, typically an absolute alcohol like ethanol, to form the corresponding stable ester (e.g., ethyl bromodifluoroacetate) for easier handling, quantification, and subsequent use. [7]* Trustworthiness: This protocol is self-validating as the continuous removal of the gaseous product drives the reaction to completion. However, the reliance on mercury catalysts is a significant environmental drawback, and modern process chemistry seeks to find alternatives. [8]

-

Part 3: Reactivity and Application in Synthesis

The synthetic utility of this compound is centered on the reactivity of its acyl fluoride group. It is an excellent electrophile for introducing the C(O)CF₂Br fragment.

General Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: Mechanism for derivatizing this compound.

Protocol 3: Synthesis of Ethyl Bromodifluoroacetate

This protocol exemplifies the conversion of the highly reactive acyl fluoride into a more stable and versatile ester derivative, a common intermediate in pharmaceutical synthesis. [10]

-

Principle: The gaseous acyl fluoride is bubbled through an alcohol, which acts as a nucleophile. The reaction proceeds via nucleophilic acyl substitution to yield the ester and hydrogen fluoride. An acid scavenger may be used to neutralize the HF byproduct.

-

Step-by-Step Methodology:

-

Setup: In a fume hood, prepare a flask containing absolute ethanol, cooled in an ice bath (0°C). [7] 2. Gas Introduction: Connect the output of the this compound synthesis reactor (or a cylinder of the gas) to a gas dispersion tube submerged in the ethanol.

-

Reaction: Bubble the gas slowly through the ethanol. The reaction is typically rapid and exothermic; maintain the temperature at 0°C to minimize side reactions.

-

Neutralization: After the reaction is complete (as determined by the cessation of gas uptake or by TLC/GC analysis of an aliquot), slowly add a mild base (e.g., saturated aqueous NaHCO₃ solution) to neutralize the HF byproduct until the solution is neutral.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can be purified further by fractional distillation.

-

-

Expert Insight: The direct conversion to esters or amides is the most common application. [10]Using the crude gas stream from an oleum-based synthesis is an efficient, albeit less controlled, industrial approach. For laboratory work, using the purified gas provides higher yields and cleaner products.

Part 4: Role in Modern Drug Discovery

The introduction of fluorine into drug candidates is a powerful strategy for optimizing pharmacokinetic and pharmacodynamic properties. [4][5]Reagents like this compound provide access to the valuable bromodifluoromethyl (-CF₂Br) and related difluoromethyl (-CF₂H) motifs.

Rationale for Fluorination in Drug Design

Caption: How strategic fluorination enhances drug properties.

The C(O)CF₂Br group provided by this compound is a versatile precursor. The bromine atom can be readily displaced or used in cross-coupling reactions, while the difluoroacetyl group can be transformed into other functionalities. The related compound, bromodifluoroacetyl chloride, has been successfully used to synthesize biologically active α,α-difluoro-γ-lactams, demonstrating the utility of this chemical scaffold. [11]

Conclusion

This compound is more than a chemical curiosity; it is a potent, specialized reagent for the installation of fluorinated moieties essential to modern chemistry. While its synthesis and handling require expertise due to its reactivity and the hazardous nature of its precursors, its value in constructing advanced molecular architectures is clear. For researchers in drug discovery and agrochemicals, mastering the use of such building blocks is a critical step in designing next-generation compounds with superior performance and efficacy.

References

-

National Center for Biotechnology Information. "Bromo(difluoro)acetyl fluoride". PubChem Compound Database, CID=2773284. [Link]

-

Alachem Co., Ltd. "this compound". Alachem, 38126-07-7. [Link]

-

Wikipedia. "Bromodifluoroacetyl chloride". Wikipedia. [Link]

-

Molbase. "BROMODIFLUOROACETYL CHLORIDE". Molbase, 3832-48-2. [Link]

-

A&A Pharmachem. "The Role of Fluorinated Compounds in Modern Drug Discovery". A&A Pharmachem. [Link]

-

De Santis, G., et al. (2025). "Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines". Advanced Synthesis & Catalysis. [Link]

-

Della Védova, C. O., et al. (2006). "this compound, CF2BrC(O)F: Experimental and theoretical studies". Journal of Molecular Structure. [Link]

- Lantz, A., et al. "Method for preparing bromodifluoroacetic compounds".

- Lantz, A., et al. "Method for preparing bromodifluoroacetic compounds".

-

Chemical Synthesis. "this compound". Chemical Synthesis, 38126-07-7. [Link]

- Lantz, A., et al. "Process for the production of bromo difluoro acetyl compounds".

-

Singh, S., et al. (2023). "Fluorine in drug discovery: Role, design and case studies". International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry. [Link]

-

Quick Company. "A Process For Preparation Of Difluoroacetyl Fluoride And Its Derivatives". Quick Company. [Link]

-

ResearchGate. "Silver-Promoted Fluorination Reactions of α-Bromoamides". ResearchGate. [Link]

Sources

- 1. Bromo(difluoro)acetyl fluoride | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 8. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 9. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]

- 10. "A Process For Preparation Of Difluoroacetyl Fluoride And Its [quickcompany.in]

- 11. Bromodifluoroacetyl chloride - Wikipedia [en.wikipedia.org]

Bromodifluoroacetyl Fluoride: A Comprehensive Technical Guide to Safe Handling and Emergency Response

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Risks of Bromodifluoroacetyl Fluoride

This compound (CAS No. 38126-07-7) is a halogenated acyl fluoride that serves as a valuable reagent in organic synthesis, particularly in the introduction of the bromodifluoroacetyl moiety into molecules of interest in pharmaceutical and agrochemical development.[1][2][3] Its unique combination of a reactive acyl fluoride and a bromodifluoromethyl group allows for a range of chemical transformations. However, this reactivity also presents significant safety challenges. Acyl fluorides, while often considered more stable and easier to handle than their chloride counterparts, are still highly reactive compounds.[4][5][6] The presence of bromine and fluorine atoms on the acetyl backbone further complicates its hazard profile.

Part 1: Core Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its safe handling.

| Property | Value | Source |

| CAS Number | 38126-07-7 | [1][2][9] |

| Molecular Formula | C₂BrF₃O | [1][2][9] |

| Molecular Weight | 176.92 g/mol | [1][2][9] |

| IUPAC Name | 2-bromo-2,2-difluoroacetyl fluoride | [9] |

| Synonyms | Bromo(difluoro)acetyl fluoride | [9] |

Part 2: Hazard Identification and Analysis

The primary hazards associated with this compound stem from its corrosivity, reactivity with water, and the potential for the release of toxic fluoride ions.

Corrosivity and Reactivity

Based on the properties of the analogous compound, bromodifluoroacetyl chloride, this compound is expected to be highly corrosive and cause severe burns upon contact with skin and eyes. Acyl halides are the most reactive of the carboxylic acid derivatives and react readily with nucleophiles.[8][10]

-

Reaction with Water: A critical and immediate hazard is its reaction with water, including moisture in the air or on skin, to produce hydrofluoric acid (HF) and bromodifluoroacetic acid.[7][8] HF is an extremely corrosive and toxic substance that can cause severe, painful burns and systemic toxicity.[11][12][13]

-

Incompatible Materials: this compound should be considered incompatible with strong oxidizing agents, strong acids, alcohols, amines, and strong bases.[7] Reactions with these materials can be vigorous and exothermic.

Toxicological Profile

While specific toxicological data for this compound is not available, the toxicity of its potential hydrolysis product, the fluoride ion, is well-documented and severe.

-

Acute Toxicity: Inhalation of vapors is likely to cause severe irritation to the respiratory tract.[7] Ingestion would cause corrosive burns to the gastrointestinal tract.

-

Systemic Fluoride Toxicity: Upon absorption, the fluoride ion can bind with calcium, leading to hypocalcemia.[14] This can have severe consequences, including cardiac arrhythmias and respiratory paralysis.[14] The lethal dose of sodium fluoride for an adult is estimated to be 5 to 10 grams.[15]

-

Chronic Toxicity: Chronic exposure to high levels of fluoride can lead to skeletal fluorosis, a condition characterized by the weakening of bones.[15] There is also ongoing research into the potential neurodevelopmental effects of fluoride.[16][17]

Part 3: Safe Handling and Storage Protocols

Strict adherence to established safety protocols is paramount when working with this compound.

Engineering Controls

-

All manipulations of this compound must be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.

-

A safety shower and eyewash station must be readily accessible in the immediate work area.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent contact with the skin, eyes, and respiratory system.

| PPE Component | Specifications | Rationale |

| Gloves | Double-gloving is recommended. An inner nitrile glove and an outer glove made of neoprene or butyl rubber. | Provides protection against incidental contact. Neoprene and butyl rubber offer good resistance to acids and organic compounds.[13] |

| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes to the eyes and face.[11] |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. An acid-resistant apron is also recommended. | Protects the skin from potential splashes.[11] |

| Respiratory Protection | A self-contained breathing apparatus (SCBA) should be available for emergency situations. | Provides respiratory protection in the event of a large spill or release. |

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

-

The container must be kept tightly closed to prevent reaction with atmospheric moisture.

-

Store in the original packaging, which should be made of a compatible material (e.g., polyethylene). Do not store in glass containers, as HF, a potential hydrolysis product, etches glass.[13]

Experimental Workflow

The following diagram outlines a safe workflow for handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound, from preparation to cleanup.

Part 4: Emergency Response Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Spill Response

-

Evacuate: Immediately evacuate the area and alert nearby personnel.

-

Isolate: Close the fume hood sash and restrict access to the area.

-

Assess: From a safe distance, assess the size and nature of the spill. Do not attempt to clean up a large spill without proper training and equipment.

-

Small Spills (inside a fume hood):

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Neutralize the spill with a suitable absorbent material such as sodium bicarbonate or a commercial spill kit designed for acids. Do not use silica-based absorbents (like sand or vermiculite) as they can react with HF to produce toxic silicon tetrafluoride gas.[12]

-

Carefully collect the absorbed material into a designated hazardous waste container.

-

-

Large Spills: Evacuate the laboratory, close the doors, and contact your institution's emergency response team.

First Aid

The following diagram illustrates the decision-making process for first aid in case of exposure.

Caption: Decision tree for immediate first aid actions following exposure to this compound.

Conclusion

This compound is a potent synthetic tool, but its utility is matched by its significant hazards. A thorough understanding of its reactivity, corrosivity, and the severe toxicity of its potential byproducts is essential for its safe use. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, researchers can mitigate the risks and harness the synthetic potential of this valuable reagent.

References

-

PubChem. (n.d.). Bromo(difluoro)acetyl fluoride. National Center for Biotechnology Information. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 38126-07-7 | this compound. Retrieved from [Link]

-

ChemistryViews. (2017, October 16). Synthesis of Acyl Fluorides Using a Stable Reagent. Retrieved from [Link]

-

ACS Publications. (2020, September 15). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromodifluoroacetyl chloride. Retrieved from [Link]

-

LookChem. (n.d.). Cas 354-02-9,bromo-chloro-fluoro-acetyl fluoride. Retrieved from [Link]

-

Exposome-Explorer. (2005, January 12). SAFETY DATA SHEET - BROMODIFLUOROACETYL CHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). EP1270540A1 - Process for the production of bromo difluoro acetyl compounds.

-

Wiley Online Library. (2025, July 31). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Advanced Synthesis & Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical procedure for the preparation of acyl fluorides. Retrieved from [Link]

-

Airgas. (n.d.). SAFETY DATA SHEET - Bromine Trifluoride. Retrieved from [Link]

-

National Institutes of Health. (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]

-

University of Calgary. (n.d.). Reactivity of acyl halides. Retrieved from [Link]

-

University of New Mexico Chemistry. (n.d.). Standard Operating Procedure - Hydrofluoric Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluoride toxicity. Retrieved from [Link]

-

ReactionWeb.io. (n.d.). Carboxylic Acid + Acyl halide. Retrieved from [Link]

-

Byju's. (n.d.). Reactions of Acyl halide. Retrieved from [Link]

-

Medscape. (2024, January 17). Fluoride Toxicity: Practice Essentials, Pathophysiology, Etiology. Retrieved from [Link]

-

Collaborative on Health and the Environment. (2024, December 3). Fluoride, Neurodevelopment, and Cognition: A National Toxicology Program Monograph. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses. Retrieved from [Link]

-

Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - HYDROFLUORIC ACID. Retrieved from [Link]

-

University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]

-

Dartmouth College Environmental Health and Safety. (n.d.). Hydrofluoric Acid. Retrieved from [Link]

-

Northern Arizona University. (n.d.). Hydrofluoric Acid. Retrieved from [Link]

Sources

- 1. 38126-07-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis of Acyl Fluorides Using a Stable Reagent - ChemistryViews [chemistryviews.org]

- 5. researchgate.net [researchgate.net]

- 6. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acyl Halides, Sulfonyl Halides, and Chloroformates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Reactivity of acyl halides [qorganica.es]

- 9. Bromo(difluoro)acetyl fluoride | C2BrF3O | CID 2773284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 14. emedicine.medscape.com [emedicine.medscape.com]

- 15. Fluoride toxicity - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of bromodifluoroacetyl fluoride with nucleophiles

An In-Depth Technical Guide to the Reactivity of Bromodifluoroacetyl Fluoride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BrCF₂C(O)F) is a highly reactive and versatile reagent of significant interest in the synthesis of fluorinated organic compounds.[1][2] Its utility stems from the presence of a highly electrophilic carbonyl carbon, activated by three electron-withdrawing fluorine atoms and a bromine atom. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, focusing on the underlying mechanisms, experimental considerations, and the application of its derivatives in medicinal chemistry. The strategic introduction of the bromodifluoromethyl moiety (BrCF₂-) can profoundly influence the physicochemical and biological properties of molecules, making this reagent a valuable tool in drug discovery and development.[3][4]

Introduction: The Unique Profile of this compound

This compound is a halogenated acyl fluoride with the chemical formula C₂BrF₃O.[2] The molecule's reactivity is dominated by the acyl fluoride group, which is a highly reactive derivative of a carboxylic acid. The presence of the adjacent difluoromethylene group (-CF₂-) significantly enhances the electrophilicity of the carbonyl carbon due to the strong inductive effect of the fluorine atoms. This heightened reactivity makes it an excellent substrate for nucleophilic acyl substitution reactions.[5][6]

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[3][4] The gem-difluoromethylene (-CF₂-) group, in particular, is often used as a bioisostere for carbonyl groups or ether linkages.[7] this compound serves as a key building block for introducing the valuable bromodifluoromethyl functional group into a wide range of molecular scaffolds.

Core Principles of Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution.[8][9] This mechanism generally proceeds through a two-step addition-elimination process.

-

Nucleophilic Attack (Addition): A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a transient, high-energy tetrahedral intermediate.[5][6]

-

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group. In the case of this compound, the fluoride ion (F⁻) is the leaving group.

The overall reaction rate and outcome are governed by the nucleophilicity of the attacking species and the stability of the leaving group.[5] The high electronegativity of the fluorine atoms in the BrCF₂- group stabilizes the negative charge that develops on the carbonyl oxygen in the tetrahedral intermediate, thereby facilitating the initial nucleophilic attack.

Caption: Reaction of this compound with a secondary amine.

Experimental Protocol: Synthesis of N-benzyl-2-bromo-2,2-difluoroacetamide

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL).

-

Reagents: Cool the flask to 0 °C using an ice bath. Add benzylamine (1.0 eq) followed by the dropwise addition of triethylamine (1.2 eq).

-

Addition: Slowly add a solution of this compound (1.1 eq) in DCM (5 mL) to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

| Nucleophile (Amine) | Product | Typical Yield (%) |

| Aniline | N-phenyl-2-bromo-2,2-difluoroacetamide | 85-95 |

| Diethylamine | N,N-diethyl-2-bromo-2,2-difluoroacetamide | 90-98 |

| Morpholine | 1-(2-bromo-2,2-difluoroacetyl)morpholine | 92-97 |

Reactions with O-Nucleophiles: Synthesis of Esters and Carboxylic Acids

Alcohols and water serve as oxygen-based nucleophiles, reacting with this compound to produce bromodifluoroacetate esters and bromodifluoroacetic acid, respectively. These reactions are fundamental for creating a diverse range of fluorinated building blocks. [10][11]

Esterification

The reaction with alcohols (alcoholysis) is analogous to amidation and often requires a non-nucleophilic base to scavenge the HF byproduct. The resulting esters, such as ethyl bromodifluoroacetate, are widely used in subsequent transformations, including the synthesis of fluorine-containing heterocycles. [12]

Hydrolysis

Reaction with water leads to the formation of bromodifluoroacetic acid. This hydrolysis can occur readily, and this compound should be handled under anhydrous conditions to prevent unwanted decomposition.

Caption: Workflow for the synthesis of bromodifluoroacetate esters.

Experimental Protocol: Synthesis of Ethyl Bromodifluoroacetate

-

Setup: In a dry three-necked flask equipped with a dropping funnel and a condenser, place absolute ethanol (1.5 eq) and anhydrous pyridine (1.2 eq) in an anhydrous solvent like diethyl ether.

-

Cooling: Cool the mixture to 0 °C with constant stirring.

-

Addition: Add this compound (1.0 eq) dropwise from the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux for 1-2 hours.

-

Workup: Cool the reaction mixture, filter to remove pyridinium hydrofluoride salt, and wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. Purify the resulting crude ester by fractional distillation under reduced pressure.

| Nucleophile (Alcohol) | Product | Typical Boiling Point (°C) |

| Methanol | Methyl bromodifluoroacetate | ~115-117 |

| Ethanol | Ethyl bromodifluoroacetate | ~133-135 |

| Isopropanol | Isopropyl bromodifluoroacetate | ~142-144 |

Applications in Medicinal Chemistry and Drug Development

The bromodifluoromethyl group installed via this compound is a privileged scaffold in modern drug discovery.

-

Bioisosterism: The -CF₂- unit can act as a non-hydrolyzable mimic of an ester or amide carbonyl group, or an ether oxygen, often leading to improved metabolic stability. [7]* Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups, influencing a drug's pharmacokinetic profile, such as absorption and distribution. [3]* Enhanced Binding Affinity: The C-F bond can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, potentially increasing drug potency. [4]* Synthetic Handle: The bromine atom in the BrCF₂- moiety serves as a versatile synthetic handle for further functionalization, for example, through cross-coupling reactions or conversion into other functional groups.

The derivatives of this compound, particularly the corresponding esters and amides, are key intermediates in the synthesis of a wide array of bioactive molecules, including enzyme inhibitors and novel therapeutic agents.

Conclusion

This compound is a powerful and highly reactive electrophile for the introduction of the bromodifluoromethyl group into organic molecules. Its reactions with nucleophiles, predominantly proceeding through a nucleophilic acyl substitution mechanism, are efficient and high-yielding. The resulting bromodifluoroacetamides and bromodifluoroacetate esters are critical building blocks for the synthesis of advanced, fluorine-containing compounds. For professionals in drug discovery, a thorough understanding of the reactivity of this compound provides a direct and effective route to novel chemical entities with potentially enhanced pharmacological profiles.

References

-

Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084. [Link]

-

Lang, S. B., Wiles, R. J., Kelly, C. B., & Molander, G. A. (2017). Photoredox Generation of Carbon-Centered Radicals Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics. Angewandte Chemie International Edition, 56(45), 14268-14272. [Link]

-

Amii, H., et al. (2010). ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. ChemInform, 41(32). [Link]

-

Chad's Prep. (n.d.). The Mechanisms of Nucleophilic Acyl Substitution. [Link]

-

Romano, R. M., et al. (2006). This compound, CF2BrC(O)F: Experimental and theoretical studies. Journal of Molecular Structure, 794(1-3), 209-215. [Link]

-

BYJU'S. (n.d.). Nucleophilic Acyl Substitution. [Link]

-

De Santis, G., et al. (2025). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Angewandte Chemie International Edition. [Link]

-

O'Hagan, D. (2008). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 129(8), 790-803. [Link]

-

De Santis, G., et al. (2025). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Advanced Synthesis & Catalysis. [Link]

-

Hu, J., et al. (2014). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters, 16(3), 888-891. [Link]

-